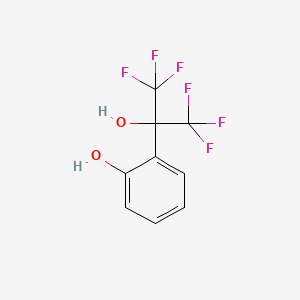
2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Cat. No. B1338931
Key on ui cas rn:
836-78-2
M. Wt: 260.13 g/mol
InChI Key: CQFFEUNRMOPCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08227626B2
Procedure details


94.11 g (1000 mmol) of phenol and 166.02 g (100 mmol) of AlCl3 were initially charged in 1200 ml of 1,2-dichloroethane and cooled to −35° C. At this temperature, the precalculated amount of 166.02 g (1000 mmol) of hexafluoroacetone was metered in from a bomb. Subsequently, the reaction mixture was allowed to come to room temperature (20° C., RT) and stirred at RT for a further 36 h. The reaction flask was subsequently flushed with N2 and the offgas passed into a wash bottle containing water. For workup of the remaining reaction solution, 500 ml of water were added cautiously and the mixture was stirred well. Subsequently, the organic phase was removed, the aqueous phase was extracted with CH2Cl2 and dried over magnesium sulphate, and the solvent was removed on a rotary evaporator. As this was done, the residue crystallized out. For purification, the resulting crystals were slurried in n-hexane and filtered off, and 230 g (842 mmol, yield: 82.4% of theory) of a white, crystalline solid were obtained.




Yield
82.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[F:12][C:13]([F:21])([F:20])[C:14]([C:16]([F:19])([F:18])[F:17])=[O:15]>ClCCCl>[F:12][C:13]([F:21])([F:20])[C:14]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])([OH:15])[C:16]([F:19])([F:18])[F:17] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
94.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
166.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
166.02 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT for a further 36 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(20° C., RT)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was subsequently flushed with N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For workup of the remaining reaction solution, 500 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added cautiously
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred well
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the organic phase was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue crystallized out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For purification
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
230 g (842 mmol, yield: 82.4% of theory) of a white, crystalline solid were obtained
|
Outcomes


Product
Details
Reaction Time |
36 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=C(C=CC=C1)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
